Product packaging for Reactive Orange 14(Cat. No.:CAS No. 12225-86-4)

Reactive Orange 14

Cat. No.: B077290
CAS No.: 12225-86-4
M. Wt: 631.4 g/mol
InChI Key: IHRFTCGTRALYFG-UHFFFAOYSA-N
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Description

Reactive Orange 14 is a representative vinyl sulfone-based reactive dye, prized in research for its specific binding mechanism and versatile applications. Its core structure features a reactive anchor group that forms a stable covalent bond with nucleophilic sites, primarily hydroxyl groups in cellulose (like cotton) and amino groups in proteins and polyamide fibers (like wool and nylon). This irreversible bonding provides exceptional wash-fastness, making it a critical compound for studying dyeing kinetics, optimizing fixation processes, and developing novel, durable textile coloring methods. Beyond industrial textile research, this compound serves as a valuable biochemical tool. Its chromophoric properties and ability to covalently label biomolecules allow researchers to track, quantify, and study protein migration, fiber structure, and polymer functionalization. When handling, researchers should note its solubility in aqueous solutions and standard laboratory precautions are advised. This high-purity compound is an essential reagent for advancing studies in sustainable textile chemistry, material science, and biochemical labeling techniques.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H12Cl2N8O9S2 B077290 Reactive Orange 14 CAS No. 12225-86-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N8O9S2/c20-17-23-18(21)25-19(24-17)22-8-1-6-11(12(7-8)40(36,37)38)26-27-13-14(16(31)32)28-29(15(13)30)9-2-4-10(5-3-9)39(33,34)35/h1-7,13H,(H,31,32)(H,33,34,35)(H,36,37,38)(H,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRFTCGTRALYFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(C(=N2)C(=O)O)N=NC3=C(C=C(C=C3)NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N8O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901101444
Record name 4-[2-[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

631.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12225-86-4
Record name 4-[2-[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12225-86-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Reactive Orange 14
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Record name 4-[2-[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid
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Record name 4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphophenyl]azo]-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid
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Historical Context and Significance of Reactive Dyes in Textile Chemistry

The introduction of reactive dyes in the mid-20th century marked a revolutionary milestone in textile chemistry. Before their advent, dyeing cellulosic fibers like cotton relied on methods that often resulted in poor wash fastness. fishersci.se The breakthrough came in 1954 when I.D. Rattee and W.E. Stephen of Imperial Chemical Industries (ICI) discovered that dyes containing a dichlorotriazine group could form covalent bonds with cellulose (B213188) fibers under alkaline conditions. fishersci.caontosight.ai This led to the commercial launch of the first reactive dyes, under the brand name Procion, in 1956. fishersci.ca

The defining feature of reactive dyes is their ability to attach to the substrate through a chemical reaction, forming a covalent bond between the dye molecule and the fiber. ontosight.aiwikipedia.org This strong bond results in excellent colorfastness, making the color an integral part of the fiber. ontosight.aialfa-chemistry.com The initial reactive systems, primarily based on halo-s-triazines and halopyrimidines, were later expanded to include other reactive groups like vinyl sulfone. fishersci.ca Further innovation in the 1970s led to the development of bifunctional reactive dyes, which contain two reactive groups per molecule. fishersci.se This advancement significantly improved dye fixation rates, enhancing the efficiency and performance of the dyeing process. fishersci.sefishersci.ca

The Role of Reactive Orange 14 in Industrial Processes and Its Academic Relevance

Reactive Orange 14 is primarily used in the textile industry for dyeing cellulosic fibers, such as cotton and viscose, producing a vibrant, bright orange-yellow color. fishersci.cafishersci.cawikipedia.org The dye's reactivity is conferred by the chlorotriazine groups in its structure, which react with the hydroxyl groups of cellulose (B213188) fibers under alkaline conditions to form a stable, covalent bond. nih.gov This ensures high fastness to washing and perspiration. nih.gov

Beyond textiles, reactive dyes like this compound find applications in other sectors such as paints and inks. wikipedia.org The physicochemical properties of this compound are summarized in the table below.

Interactive Data Table: Physicochemical Properties of this compound

Property Value Source(s)
CI Name This compound fishersci.ca
CI Number 19138 fishersci.ca
CAS Number 12225-86-4 fishersci.ca
Molecular Formula C₁₉H₁₂Cl₂N₈O₉S₂ fishersci.canih.gov
Molecular Weight 631.38 g/mol fishersci.ca
Appearance Orange powder fishersci.cawikipedia.org

| Solubility in Water | 60 g/L (at 20°C), 130 g/L (at 50°C) | fishersci.cawikipedia.org |

The academic relevance of this compound extends from its fundamental chemistry to its environmental impact. It serves as a subject in studies on advanced dyeing techniques, such as in the dyeing of modified Rajshahi silk fabric. fishersci.ca Furthermore, its presence in industrial wastewater has made it a target compound for research into new and effective remediation strategies. uni.luuni.lu It has also been utilized in more niche applications, such as in the screening of inulin-degrading microorganisms. wikidata.orgfishersci.be

Overview of Research Paradigms Pertaining to Reactive Orange 14

Environmental Release and Distribution Pathways of this compound Effluents

The primary route of this compound's entry into the environment is through wastewater discharged from textile dyeing facilities. iwaponline.com Due to incomplete fixation of the dye to fabrics during the dyeing process, a significant portion is released into the effluent. yildiz.edu.tr These effluents, characterized by high coloration and chemical complexity, are often discharged into rivers, lakes, and other water bodies. iwaponline.com

Once in the aquatic environment, the distribution of this compound is influenced by its high water solubility. This property allows it to be easily transported over long distances in water systems. While some of the dye may adsorb to sediment and suspended particles, a substantial amount remains dissolved in the water column. iwaponline.com The persistence of this compound in aquatic environments is a major concern, as it is resistant to biodegradation. yildiz.edu.tr

Aquatic Ecotoxicity of this compound and its Transformation Products

The presence of this compound in aquatic ecosystems can have detrimental effects on a variety of organisms. ontosight.ai Its impact stems from both direct toxicity and indirect effects on the environment.

Acute and Chronic Toxicity to Aquatic Organisms (e.g., fish, daphnia, algae)

Studies have demonstrated the toxicity of reactive dyes to various aquatic organisms. For instance, research on similar reactive dyes has shown lethal and sublethal effects on fish, daphnia, and algae. researchgate.net Acute toxicity tests determine the concentration of a substance that is lethal to 50% of a test population over a short period (LC50). For example, a study on the related Reactive Red 141 showed a 48-hour LC50 of 18.26 mg/L for the water flea Moina macrocopa. researchgate.net Chronic toxicity, which occurs over a longer period, can affect growth, reproduction, and other vital functions.

The toxicity of these dyes can also be influenced by environmental factors and the presence of other substances. For example, the toxicity of some dyes to water fleas has been shown to increase in the presence of humic acid. researchgate.net

Impact on Aquatic Ecosystems and Photosynthetic Activity

The vibrant color of this compound in water bodies has a significant impact on aquatic ecosystems. The coloration of water by the dye reduces the penetration of sunlight, which is crucial for the photosynthetic activity of aquatic plants and algae. yildiz.edu.trmdpi.com This inhibition of photosynthesis disrupts the primary production at the base of the aquatic food web, leading to a decrease in dissolved oxygen levels and affecting the survival of other aquatic organisms. iwaponline.cominformaticsjournals.co.in

Genotoxicity and Cytotoxicity Studies of this compound

Beyond its direct toxicity to aquatic life, this compound and its degradation products pose a risk due to their potential to cause genetic damage and cellular toxicity.

Assessment of Mutagenic and Carcinogenic Potential

Azo dyes, including this compound, have been a subject of concern for their potential mutagenic and carcinogenic properties. 182.160.97 The breakdown of azo dyes can lead to the formation of aromatic amines, some of which are known or suspected carcinogens. iwaponline.com

Studies on related reactive dyes have shown evidence of mutagenicity. For example, Reactive Orange 16, a similar monoazo dye, was found to induce point mutations in Salmonella typhimurium strains after metabolic activation. Research has also indicated that exposure to azo dyes can lead to DNA damage. However, some studies on certain reactive dyes, including a close relative Reactive Orange 16, did not detect genotoxicity in human cell lines. ecotoxbrasil.org.br It is important to note that the genotoxic potential can be influenced by the specific chemical structure of the dye and its metabolic byproducts. 182.160.97

Genotoxicity and Mutagenicity of Related Reactive Dyes

DyeTest SystemFindingReference
Reactive Orange 16Salmonella typhimurium (Ames test)Induced point mutations with metabolic activation.
Reactive Orange 16Human keratinocyte (HaCaT) and hepatic (HepaRG) cell linesNo genotoxicity detected. ecotoxbrasil.org.br

Organ-Specific Cellular Responses and DNA Damage

Exposure to toxic compounds can trigger specific cellular responses and lead to DNA damage in various organs. mdpi.comuio.no The DNA damage response (DDR) is a complex network of cellular pathways that are activated to repair DNA lesions. oaepublish.com Failure to repair this damage can lead to mutations and cell death. oatext.com

Studies on human cell lines have shown that some reactive dyes can cause cytotoxicity, or cell death, in a concentration-dependent manner. ecotoxbrasil.org.br For instance, Reactive Orange 16 demonstrated cytotoxic effects on human keratinocyte (HaCaT) and human hepatic (HepaRG) cell lines, with the epidermal cells showing greater sensitivity. ecotoxbrasil.org.br This organ-specific cytotoxicity highlights the need to assess the effects of these dyes on different target tissues. ecotoxbrasil.org.br The generation of reactive oxygen species (ROS) is a common mechanism by which chemicals like dyes can induce cellular damage and DNA lesions. mdpi.com

Cytotoxicity of Reactive Orange 16

Cell LineEffectObservationReference
Human keratinocyte (HaCaT)CytotoxicityConcentration-dependent cell death. ecotoxbrasil.org.br
Human hepatic (HepaRG)CytotoxicityObserved at the highest tested concentration. ecotoxbrasil.org.br

Advanced Oxidation Processes (AOPs) for Degradation of this compound

Advanced Oxidation Processes (AOPs) are a class of chemical treatment methods designed to eliminate organic pollutants from water and wastewater. ijcce.ac.ir These techniques are characterized by the in-situ generation of highly reactive and non-selective chemical species, primarily the hydroxyl radical (•OH). ijcce.ac.irbanglajol.info AOPs are considered effective, environmentally friendly, and cost-efficient for breaking down complex and resilient organic compounds like this compound. ijcce.ac.ir They can be broadly categorized into photochemical and non-photochemical processes. ijcce.ac.ir

Electrochemical Advanced Oxidation Processes (EAOPs) represent a promising technology for treating wastewater containing persistent organic pollutants such as textile dyes. deswater.comresearcher.life These methods are noted for their high efficiency, ease of automation, and environmental compatibility, as they use the electron as a "clean reagent". deswater.comanalis.com.my The core of EAOPs lies in the mineralization of pollutants through oxidation at the anode and reduction reactions at the cathode. deswater.com

The degradation of pollutants in an electrochemical process occurs through two primary pathways: direct anodic oxidation and indirect oxidation. deswater.comjuniperpublishers.com

Direct Anodic Oxidation: In this mechanism, the pollutant molecules, such as this compound, are first adsorbed onto the surface of the anode. Subsequently, they are destroyed directly at the anode via an electron-transfer reaction. analis.com.myjuniperpublishers.com The anode material itself acts as the catalyst for the oxidation of the organic compounds.

Indirect Anodic Oxidation: This process involves the electrochemical generation of strong oxidizing agents in the bulk solution. analis.com.myjuniperpublishers.com These oxidants then chemically degrade the pollutant molecules. When chloride ions (Cl⁻) are present in the electrolyte (often added as NaCl), they are oxidized at the anode to form active chlorine species like chlorine (Cl₂) and hypochlorite (B82951) (ClO⁻). analis.com.myjuniperpublishers.comscielo.br These species are powerful oxidants that effectively destroy the dye molecules throughout the solution. juniperpublishers.com This method has been successfully applied to decolorize and degrade the aromatic rings of dyes in textile wastewater. analis.com.my Similarly, other oxidants like ozone and hydrogen peroxide can be electrochemically generated to facilitate indirect oxidation. juniperpublishers.com

The effectiveness of the EAOPs for degrading this compound is highly dependent on several key factors, including the choice of electrolyte, the electrode material, and various operational parameters. d-nb.infoscielo.br

Electrolyte: The composition and pH of the supporting electrolyte are crucial. scielo.br Adding an electrolyte like Sodium Chloride (NaCl) increases the solution's conductivity, which can lower energy consumption. juniperpublishers.com More importantly, NaCl acts as a mediator for indirect oxidation by producing chlorine and hypochlorite, significantly enhancing the degradation rate. juniperpublishers.comscielo.br Studies on the similar Reactive Orange 16 (RO16) dye showed that in a chloride medium, using dimensionally stable anode (DSA®) electrodes, total color removal could be achieved in just 10 minutes with a significant increase in mineralization (up to 80% COD removal). scielo.br The pH of the electrolyte also influences the process; for instance, in the degradation of RO16 using Boron-Doped Diamond (BDD) electrodes, an alkaline medium (pH=10) was found to be more favorable for color removal compared to acidic or neutral media. scielo.br

Electrode Materials: The choice of anode material is critical as it determines the electrocatalytic activity and the dominant oxidation mechanism. scielo.br Different materials exhibit varying efficiencies. In a study on this compound, a combination of graphite (B72142) (anode) and stainless steel (cathode) was found to be effective. d-nb.info For the degradation of the similar dye Reactive Orange 16, Ti/Ru₀.₃₀Ti₀.₇₀O₂ was identified as the most active material for organic oxidation among several DSA® compositions. scielo.br Boron-doped diamond (BDD) electrodes are also highly effective due to their chemical inertness and high oxygen overpotential, which favors the production of hydroxyl radicals responsible for mineralization. scielo.brresearchgate.net

Operating Parameters:

Current Density: This is a critical parameter that directly affects the rate of the electrochemical reaction. d-nb.info An increase in current density generally leads to a higher rate of oxidant generation (hydroxyl radicals, chlorine, etc.), thus accelerating dye degradation. For this compound, removal efficiency was observed to increase with the applied current density. d-nb.info

Inter-electrode Distance: The distance between the anode and cathode affects ion movement and cell voltage. An optimal distance exists to maximize efficiency while minimizing energy costs. In one study, increasing the distance up to 3 cm improved removal efficiency for this compound, but a further increase to 4 cm led to a decrease due to slower ion movement and a significant rise in voltage. d-nb.info

Agitation Rate: Agitation helps to overcome mass transfer limitations by ensuring that dye molecules and generated oxidants are continuously brought to the electrode surface and mixed in the bulk solution. For this compound, increasing the agitation speed from 300 to 500 rpm significantly enhanced the degradation efficiency from 77.52% to 99%. d-nb.info

Electrolysis Time: The duration of the treatment directly impacts the extent of degradation. For a 100 mg/L solution of this compound, increasing the electrolysis time from 30 to 60 minutes raised the color removal efficiency from 80.21% to 93.12%. d-nb.info

Operating ParameterConditionRO 14 Removal Efficiency (%)Reference
Current Density Varied (up to 442 A/m²)Increased with current density d-nb.info
Agitation Speed 300 rpm77.52 d-nb.info
500 rpm99.00 d-nb.info
Electrolysis Time 30 min80.21 d-nb.info
60 min93.12 d-nb.info
Inter-electrode Distance 3 cmOptimal d-nb.info
4 cmDecreased d-nb.info

Sonoelectrochemistry combines ultrasound irradiation with an electrochemical process, creating a synergistic effect that enhances the degradation of organic pollutants. biotechrep.irbiotechrep.ir The application of power ultrasound improves the electrooxidation process through both physical and chemical effects. biotechrep.ir

The primary chemical effect is the acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in the liquid. This collapse generates localized hot spots with extreme temperatures and pressures, leading to the decomposition of water molecules into highly reactive hydrogen atoms (H•) and hydroxyl radicals (OH•). biotechrep.ir These additional radicals contribute to the indirect oxidation of the dye molecules. biotechrep.ir

Photocatalysis is another major AOP that utilizes a semiconductor catalyst and a light source to generate oxidizing species. ijesi.org This method is considered eco-friendly and cost-effective for wastewater treatment. ijesi.org

In heterogeneous photocatalysis, a solid semiconductor catalyst is suspended in the contaminated aqueous solution. When the catalyst is irradiated with photons of energy equal to or greater than its band gap, an electron (e⁻) is excited from the valence band (VB) to the conduction band (CB), leaving a positive hole (h⁺) in the VB. banglajol.infomdpi.com

These electron-hole pairs migrate to the catalyst surface and initiate redox reactions. The positive holes can oxidize water or hydroxide (B78521) ions to form hydroxyl radicals (•OH), while the electrons can reduce adsorbed oxygen to produce superoxide (B77818) radicals (O₂⁻•). banglajol.info These highly reactive radicals are capable of non-selectively oxidizing organic dye molecules, breaking them down into simpler, less harmful compounds, and ultimately leading to complete mineralization into CO₂ and H₂O. banglajol.info

Catalyst Materials:

Titanium Dioxide (TiO₂): TiO₂ is one of the most widely used photocatalysts due to its high photocatalytic activity, chemical stability, non-toxicity, and low cost. mdpi.combibliotekanauki.pl It is highly effective under UV irradiation. mdpi.com

Zinc Oxide (ZnO): ZnO is another excellent photocatalyst with a band gap energy similar to TiO₂. mdpi.combibliotekanauki.pl It is often considered a good alternative as it is cheaper and can absorb a broader range of the solar spectrum. mdpi.com In studies comparing the degradation of Reactive Orange 16, both ZnO and TiO₂ catalysts demonstrated high dye removal rates (98.9% and 95.5%, respectively) under UVA radiation. bibliotekanauki.pl

CatalystTarget DyeRadiationRemoval Efficiency (%)Time (min)Reference
ZnO Reactive Orange 16UVA98.945 bibliotekanauki.pl
TiO₂ Reactive Orange 16UVA95.545 bibliotekanauki.pl
CeFeO₃ Reactive Orange 16Visible Light>90% (at optimal conditions)Not specified ijesi.org
ZnO:TiO₂ (75:25) Orange GUV~95%150 banglajol.info

Photocatalytic Degradation of this compound

Homogeneous Photocatalysis (e.g., Photo-Fenton, UV/H2O2)

Homogeneous photocatalysis represents a significant advanced oxidation process (AOP) for the degradation of recalcitrant organic pollutants like this compound (RO14). This method involves the generation of highly reactive hydroxyl radicals (•OH) in the aqueous phase, which then non-selectively attack and mineralize the dye molecules. Two of the most prominent homogeneous photocatalytic systems are the Photo-Fenton process and the UV/H2O2 system.

The Photo-Fenton process utilizes the combination of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) under UV or visible light irradiation. The light enhances the production of hydroxyl radicals from the classical Fenton reaction. Studies on the degradation of a similar dye, Reactive Orange 13, have shown that the Photo-Fenton reagent is effective in decolorizing and mineralizing the dye. chemijournal.com The process involves the photocatalytic decomposition of H₂O₂ catalyzed by Fe²⁺ ions to generate •OH radicals. chemijournal.com Control experiments have confirmed that the presence of both light and the photocatalyst are essential for the effective degradation of the dye. chemijournal.com

The UV/H₂O₂ process is another effective AOP where hydroxyl radicals are generated through the photolysis of hydrogen peroxide by ultraviolet radiation. This method has been successfully applied for the decolorization of various reactive dyes. The UV irradiation cleaves the peroxide bond of H₂O₂, yielding two •OH radicals which then proceed to degrade the organic substrate. The efficiency of this process is highly dependent on factors such as the concentration of H₂O₂, pH, and the intensity of UV light.

Role of Hydroxyl Radicals and Reactive Oxygen Species in Degradation Mechanisms

The cornerstone of homogeneous photocatalytic degradation is the generation of highly reactive and non-selective hydroxyl radicals (•OH). chemijournal.com These radicals are powerful oxidizing agents capable of breaking down the complex aromatic structure of this compound. The degradation mechanism initiates with the attack of •OH radicals on the dye molecule. This can occur through several pathways, including electrophilic addition to the aromatic rings and hydrogen abstraction from the molecule. ceon.rs

In the Photo-Fenton process, the primary reaction for •OH generation is: Fe²⁺ + H₂O₂ + hν → Fe³⁺ + •OH + OH⁻

The generated hydroxyl radicals then attack the chromophoric groups of the dye, leading to the cleavage of the azo bond (-N=N-), which is primarily responsible for the color of the dye. This results in the rapid decolorization of the wastewater. Subsequent attacks by •OH radicals on the resulting aromatic intermediates lead to ring-opening and further fragmentation into smaller organic acids and eventually complete mineralization to CO₂, H₂O, and inorganic ions. The participation of •OH radicals as the active oxidizing species has been confirmed in studies by using hydroxyl radical scavengers like 2-propanol, which significantly reduce the degradation rate. chemijournal.com

Besides hydroxyl radicals, other reactive oxygen species (ROS) can also play a role. For instance, in some photocatalytic systems, superoxide radicals (O₂•⁻) can be formed. These can further react to produce more hydroxyl radicals or directly participate in the degradation process. The ultimate end products of complete mineralization are simple, less harmful molecules, rendering the process environmentally beneficial. chemijournal.com

Influence of pH, Catalyst Concentration, and Light Intensity on Degradation Rate

The efficiency of homogeneous photocatalytic degradation of this compound is significantly influenced by several operational parameters.

Influence of pH: The pH of the solution is a critical factor. For the Photo-Fenton process, an acidic pH, typically around 3.0, is optimal for maximizing the degradation rate of reactive dyes. chemijournal.commdpi.com At higher pH values (pH > 3.3), the generation of hydroxyl radicals slows down due to the formation and precipitation of ferric hydroxo complexes (Fe(OH)₃), which reduces the concentration of catalytically active Fe²⁺ ions. chemijournal.com Conversely, at very low pH values (pH < 2.5), the reaction can be inhibited because hydrogen ions can act as scavengers for hydroxyl radicals. chemijournal.com

Influence of Catalyst Concentration: The concentration of the catalyst, such as Fe²⁺ in the Photo-Fenton process, plays a vital role. The degradation rate generally increases with an increase in catalyst concentration up to an optimal point. chemijournal.com This is because a higher concentration of Fe²⁺ leads to a greater production of hydroxyl radicals. However, an excessive concentration of the catalyst can be detrimental as it may lead to the scavenging of •OH radicals by the excess Fe²⁺ ions and can also increase the turbidity of the solution, which hinders light penetration.

Similarly, the concentration of hydrogen peroxide is crucial. The degradation rate increases with H₂O₂ concentration up to an optimal level. chemijournal.com Beyond this point, a further increase in H₂O₂ can have an inhibitory effect. This is attributed to the scavenging of hydroxyl radicals by excess H₂O₂ to form less reactive hydroperoxyl radicals (HO₂•). chemijournal.com

Influence of Light Intensity: Light intensity is another key parameter. An increase in light intensity generally leads to a higher rate of degradation. This is because a higher photon flux results in a more efficient generation of hydroxyl radicals. However, the effect may level off at very high intensities, possibly due to limitations in mass transfer or the recombination of photogenerated species.

ParameterOptimal Condition/TrendRationale
pH Acidic (around 3.0 for Photo-Fenton)Maximizes Fe²⁺ availability and •OH generation. chemijournal.commdpi.com
Catalyst (Fe²⁺) Conc. Increases to an optimum, then decreasesHigher concentration increases •OH production, but excess scavenges radicals. chemijournal.com
H₂O₂ Concentration Increases to an optimum, then decreasesSufficient H₂O₂ is needed for •OH generation; excess acts as a scavenger. chemijournal.com
Light Intensity Rate increases with intensityHigher photon flux leads to more efficient •OH radical formation.

Ozonation-based Degradation Mechanisms

Ozonation is a powerful advanced oxidation process for the treatment of textile effluents containing reactive dyes like this compound. Ozone (O₃) can degrade dye molecules through two primary mechanisms: direct oxidation by molecular ozone and indirect oxidation via hydroxyl radicals generated from ozone decomposition in water, particularly at alkaline pH.

The direct reaction of ozone with the dye molecule is selective and typically targets electron-rich moieties, such as the azo bond and aromatic rings. This initial attack leads to the cleavage of the chromophore and thus to the decolorization of the effluent.

The indirect pathway involves the decomposition of ozone in water to produce highly reactive hydroxyl radicals (•OH). This decomposition is significantly accelerated at higher pH values. These hydroxyl radicals are non-selective and can attack a wide range of organic compounds, leading to more complete mineralization of the dye and its intermediates. Studies on similar reactive dyes have shown that ozonation can achieve high levels of decolorization and significant removal of Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC). mdpi.com Combining ozonation with subsequent biological treatment has been shown to be highly effective, as the initial ozonation step breaks down the complex dye structure into more biodegradable fragments. mdpi.com

Biological Degradation and Bioremediation of this compound

Aerobic and Anaerobic Biodegradation Mechanisms

The biological degradation of azo dyes like this compound can occur under both aerobic and anaerobic conditions, with distinct mechanisms for each.

Anaerobic Biodegradation: Under anaerobic conditions, the primary mechanism for the degradation of azo dyes is the reductive cleavage of the azo bond (-N=N-). researchgate.net This process is carried out by a wide variety of anaerobic and facultative anaerobic microorganisms. The azo bond acts as an electron acceptor, and its reduction leads to the formation of colorless aromatic amines, which may be more toxic than the parent dye. researchgate.net This reductive decolorization is often the initial and rate-limiting step in the complete biodegradation of azo dyes. researchgate.net The presence of a suitable co-substrate or electron donor, such as glucose, is often necessary to provide the reducing equivalents for the azo bond cleavage. nih.gov Studies have shown that both fermentative and methanogenic microorganisms can contribute to the reductive decolorization of this compound. nih.gov

Aerobic Biodegradation: Aromatic amines, the products of anaerobic azo dye reduction, are generally resistant to further degradation under anaerobic conditions. However, they can often be mineralized under aerobic conditions by various bacteria. The aerobic degradation pathway typically involves hydroxylation and ring cleavage of the aromatic amines by oxygenases. Therefore, a sequential anaerobic-aerobic treatment process is often considered the most effective strategy for the complete mineralization of azo dyes. The initial anaerobic stage achieves decolorization through reductive cleavage, and the subsequent aerobic stage degrades the resulting aromatic amines.

Microbial Consortia and Pure Culture Studies in Decolorization

Both pure microbial cultures and microbial consortia have been investigated for their ability to decolorize and degrade this compound and other reactive dyes.

Microbial Consortia: Microbial consortia, which are mixed communities of different microorganisms, often exhibit higher and more stable decolorization efficiency compared to pure cultures. frontiersin.org This is attributed to the synergistic metabolic activities of the different species within the consortium. frontiersin.org For instance, one species might be responsible for the initial reductive cleavage of the azo bond, while another might degrade the resulting aromatic amines. A bacterial consortium designated as ETL-A, containing Bacillus subtilis, Stenotrophomonas sp., Pseudomonas stutzeri, and Pseudomonas aeruginosa, demonstrated significant decolorization of a reactive orange dye under static (anaerobic) conditions. walshmedicalmedia.com The study highlighted that a consortium was more effective than the individual pure cultures. walshmedicalmedia.com Another study showed that a three-membered bacterial consortium was effective in decolorizing Reactive Orange ME2RL under anaerobic conditions. researchgate.net

Pure Culture Studies: While consortia are often more robust, studies with pure cultures are crucial for understanding the specific metabolic pathways and enzymes involved in dye degradation. Various bacterial strains have been isolated and shown to decolorize azo dyes. However, a single strain may not be capable of completely mineralizing the dye molecule. Often, pure cultures are effective at the initial decolorization step but may not be able to degrade the resulting aromatic amines. The effectiveness of pure cultures can be influenced by factors such as the availability of co-substrates and the redox conditions.

Organism TypeKey Findings for Reactive Dye Decolorization
Microbial Consortia Often show higher and more stable decolorization rates due to synergistic metabolic activities. frontiersin.org A consortium of Bacillus subtilis, Stenotrophomonas sp., Pseudomonas stutzeri, and Pseudomonas aeruginosa was effective for a reactive orange dye. walshmedicalmedia.com
Pure Cultures Essential for elucidating specific degradation pathways and enzymes. Individual strains may excel at the initial azo bond cleavage but may not fully mineralize the dye.

Enzymatic Activities in this compound Biotransformation (e.g., laccase, azo reductases)

The biotransformation of this compound is significantly influenced by the enzymatic activities of various microorganisms. Key enzymes involved in this process are laccases and azo reductases, which play crucial roles in the initial breakdown of the dye molecule.

Laccases (EC 1.10.3.2) are multi-copper oxidases that catalyze the degradation of azo dyes through a non-specific, free-radical mechanism. mdpi.comnih.gov They act on the phenolic groups of the dye, leading to the formation of phenolic compounds, which is a key step in decolorization. mdpi.comnih.gov Laccases are advantageous because they use molecular oxygen as the final electron acceptor, producing water as a benign byproduct without the need for cofactors like NADH. mdpi.comnih.gov The activity of laccases can be enhanced by the presence of redox mediators, which expand the range of substrates the enzyme can act upon. tandfonline.combiorxiv.org Studies have shown that laccases, secreted by various fungi and bacteria, are effective in degrading a wide array of industrial dyes. tandfonline.comijsr.netiwaponline.com For instance, a laccase from Trametes modesta has demonstrated potential for dye degradation. nih.gov In the context of Reactive Orange dyes, laccase from Cyathus bulleri has been shown to efficiently degrade Reactive Orange 16 in the presence of the mediator ABTS. asm.org

Azo reductases (e.g., EC 1.7.1.6) are another major group of enzymes critical for the biodegradation of azo dyes like this compound. mdpi.com These enzymes catalyze the reductive cleavage of the azo bond (-N=N-), which is the chromophoric group responsible for the dye's color. mdpi.comnih.gov This reaction requires reducing equivalents such as NADH or NADPH and typically occurs under anaerobic or microaerophilic conditions, as oxygen can compete for these reducing agents. mdpi.comresearchgate.net The cleavage of the azo bond results in the formation of generally colorless, and often toxic, aromatic amines, which can be further degraded by other microbial enzymes. mdpi.comtandfonline.com Both flavin-dependent and flavin-independent azoreductases have been identified, and they can be found intracellularly or extracellularly. mdpi.comresearchgate.net For example, in the degradation of Reactive Orange HE2R by activated sludge, a significant increase in the activity of NADH-DCIP reductase, an azoreductase, was observed, indicating its role in decolorization. ijsr.net Similarly, the degradation of Reactive Orange 13 by Alcaligenes faecalis involves azoreductases in the breakdown of intermediate compounds. tandfonline.com

The combined action of these and other oxidoreductive enzymes, such as peroxidases, allows for the complete breakdown of the complex dye molecule into simpler, less harmful substances. tandfonline.comrsc.org

Role of Redox Mediators in Enhancing Biodegradation Efficiency

Redox mediators are small, soluble molecules that can accelerate the rate of azo dye biodegradation by facilitating electron transfer between a primary electron donor (like a carbon source) and the dye molecule, which acts as the final electron acceptor. scielo.brscielo.br This enhanced electron shuttle is particularly crucial in anaerobic environments where the direct enzymatic reduction of the azo bond can be slow. scielo.br

The use of redox mediators can significantly increase the decolorization rates of azo dyes. scielo.brscielo.br For example, the addition of riboflavin (B1680620), a common redox mediator found in yeast extract, has been shown to enhance the anaerobic degradation of azo dyes. scielo.brscielo.br In a study on the reductive decolorization of this compound by methanogenic sludge, the addition of riboflavin increased the decolorization rate by up to 53-fold compared to controls without the mediator. capes.gov.br This catalytic effect is attributed to the ability of the reduced form of the mediator to chemically reduce the azo dye, a process that can be much faster than the direct enzymatic reduction by microorganisms. scielo.br

Various compounds can act as redox mediators, including:

Quinones: Compounds like anthraquinone-2,6-disulfonate (AQDS), lawsone, and menadione (B1676200) have proven effective in enhancing anaerobic decolorization. scirp.orgnih.gov Lawsone, in particular, has been identified as a highly effective mediator in some bacterial systems, significantly increasing the rate of dye reduction. scirp.orgnih.gov

Flavins: Riboflavin and other flavin compounds present in sources like yeast extract can act as efficient redox mediators. scielo.brscielo.br

Other substances: Humic acids and even activated carbon have been shown to possess electron-shuttling capabilities, accelerating the chemical reduction of azo dyes. scientific.net Sodium benzoate (B1203000) has also been used as a redox mediator to improve the degradation of Basic Orange 2. mdpi.com

By accelerating the reduction of the azo dye, redox mediators can also help prevent the inhibitory effects that some recalcitrant azo dyes, like this compound, can have on microbial consortia. capes.gov.br The faster removal of the toxic parent dye molecule reduces the exposure time for the microorganisms, thus mitigating the negative impacts on their metabolic activities, such as methanogenesis. capes.gov.br

Identification of Biodegradation Metabolites and Pathways

The biodegradation of this compound, like other azo dyes, proceeds through the cleavage of the azo bond, leading to the formation of various intermediate metabolites. The identification of these metabolites is crucial for understanding the degradation pathway and assessing the final toxicity of the treated effluent. Techniques such as UV-Vis spectroscopy, Fourier-transform infrared spectroscopy (FTIR), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS) are commonly employed for this purpose. ijsr.netnih.gov

Under anaerobic conditions, the initial step is the reductive cleavage of the azo bond (-N=N-) by azoreductase enzymes. hibiscuspublisher.com This breaks the chromophore and results in the formation of aromatic amines. For a related dye, Reactive Orange HE2R, degradation by activated sludge led to the identification of metabolites such as 2-amino butane (B89635) 4-sulpho aniline (B41778) and sulphoaniline. ijsr.netresearchgate.net Similarly, the anaerobic degradation of Reactive Orange 16 produced metabolites including pentanoic acid and phenol. hibiscuspublisher.comresearchgate.net

For other reactive azo dyes, similar degradation patterns have been observed. The biodegradation of Reactive Red 141 by Paenibacillus terrigena resulted in metabolites like sodium 3-diazenylnaphthalene-1,5-disulfonate, sodium naphthalene-2-sufonate, 4-chloro-1,3,5-triazin-2-amine, and N1-(1,3,5-triazin-2-yl)benzene-1,4-diamine. nih.gov In another study with Rhizobium radiobacter, the degradation of Reactive Red 141 produced naphthalene (B1677914) diazonium, p-dinitrobenzene, and 2-nitroso naphthol. chem-soc.si

The proposed pathway for the degradation of Reactive Orange HE2R by activated sludge is shown below, based on the identified metabolites from GC-MS analysis. ijsr.net

Original Dye Identified Metabolites
Reactive Orange HE2R2-amino butane 4-sulpho aniline
Sulphoaniline
Amino ethyl pyridine
Amino ethyl-2-sulpho aniline

Table based on findings from a study on Reactive Orange HE2R degradation. ijsr.net

Following the initial anaerobic cleavage, the resulting aromatic amines can be further degraded, often under aerobic conditions. This subsequent aerobic treatment can lead to the opening of the aromatic rings and, ideally, complete mineralization to carbon dioxide, water, and inorganic salts. researchgate.net The combination of anaerobic and aerobic processes is often considered the most effective approach for the complete degradation of azo dyes and the detoxification of the resulting wastewater. mdpi.comjuniperpublishers.com

Biodegradability Enhancement of this compound Wastewater

Wastewater containing this compound and other azo dyes is often difficult to treat using conventional biological methods due to the recalcitrant nature of these synthetic compounds. researchgate.netmdpi.com Several strategies can be employed to enhance the biodegradability of such wastewater, making it more amenable to microbial degradation.

One of the most effective approaches is the combination of chemical oxidation with biological treatment. juniperpublishers.comresearchgate.net Pre-treatment with oxidizing agents like ozone (ozonation) can break down the complex and stable structure of the azo dye. researchgate.net Ozonation cleaves the azo bond and can also degrade the aromatic rings, which removes the color and, more importantly, transforms the recalcitrant molecule into more biodegradable, smaller organic compounds. juniperpublishers.comresearchgate.net These resulting intermediates can then be more readily mineralized by microorganisms in a subsequent biological treatment step. However, the extent of ozonation must be carefully controlled, as prolonged exposure can mineralize the newly formed biodegradable compounds, reducing the efficiency of the combined process. researchgate.net

Another strategy is the implementation of sequential anaerobic-aerobic bioreactor systems. researchgate.netmdpi.com The initial anaerobic stage is highly effective for decolorization through the reductive cleavage of the azo bond, which is often the rate-limiting step in degradation. juniperpublishers.commdpi.com The aromatic amines produced during this stage, which can be toxic and persistent, are then channeled into an aerobic stage. In the presence of oxygen, different microbial communities and enzymatic pathways can break down these aromatic intermediates, leading to a more complete degradation and a significant reduction in chemical oxygen demand (COD) and toxicity. mdpi.commdpi.com

The efficiency of biological treatment can also be enhanced by:

Optimizing process parameters: Adjusting factors like pH, temperature, and the concentration of co-substrates (carbon and nitrogen sources) can significantly improve microbial growth and enzymatic activity. nih.govmdpi.com

Using specialized microbial consortia: Employing activated sludge or microbial consortia that have been acclimated to textile wastewater can lead to higher degradation efficiency. ijsr.netresearchgate.net

These enhancement strategies aim to overcome the inherent resistance of dyes like this compound to biodegradation, paving the way for more effective and environmentally friendly treatment of textile industry effluents.

Adsorption-Based Removal of this compound

Adsorption is a widely used physical process for removing dyes from wastewater due to its efficiency, simplicity of design, and economic viability. rsisinternational.org This method involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent).

Adsorbent Materials for this compound Sequestration (e.g., activated sludge, natural adsorbents, modified materials, nanocomposites)

A diverse range of materials has been investigated for the removal of reactive dyes like this compound from aqueous solutions. The choice of adsorbent is often guided by its cost, availability, adsorption capacity, and potential for regeneration.

Activated Sludge: While primarily used in biological treatment, activated sludge can also act as a biosorbent. The microbial biomass can adsorb dye molecules onto its surface, contributing to color removal, a phenomenon known as biosorption. researchgate.net

Natural Adsorbents: These are often low-cost materials derived from agricultural or natural waste, making them an attractive option. Examples include:

Peanut shell powder

Puffed rice rsisinternational.org

Orange and banana peels rsisinternational.org

Apple peel and wood rsisinternational.org

Enteromorpha prolifera (a green alga) scirp.org

Modified Materials: To enhance their adsorption capacity and surface properties, natural and synthetic materials can be modified.

Surfactant Modified Zeolites: Natural zeolites can be modified with cationic surfactants (e.g., HDTMA) to change their surface charge from negative to positive, which significantly enhances the adsorption of anionic dyes like Reactive Orange 16. sciepub.com

Activated Carbon: Derived from various sources like Brazilian-pine fruit shells or Enteromorpha prolifera, activated carbon is a highly effective adsorbent due to its large surface area and porous structure. scirp.org It has shown high adsorption capacities for reactive dyes.

Chitosan-based Adsorbents: Chitosan (B1678972), a biopolymer, can be cross-linked or modified to create effective adsorbents for reactive dyes. deswater.com

Nanocomposites: Advanced materials that combine the properties of polymers and nanoparticles offer enhanced performance.

Graphene-based Composites: Graphene oxide and its composites are being explored due to their exceptionally high surface area and the presence of functional groups that facilitate adsorption through various mechanisms. mdpi.com

The table below compares the maximum adsorption capacity (q_max) of various adsorbents for Reactive Orange 16, a dye structurally similar to this compound.

Adsorbent MaterialMaximum Adsorption Capacity (mg/g)Reference
Chitosan-Glyoxal/TiO₂ Nanocomposite390.5 deswater.com
Activated Carbon (from Brazilian-pine fruit shell)456 scirp.org
Surfactant Modified Zeolite (from cyclone ash)12.6 sciepub.com
Peanut Shell PowderNot specified for RO-16 alone
Activated Carbon (from Enteromorpha prolifera)59.88 - 134.95 scirp.org

This interactive table summarizes the adsorption capacities of different materials for Reactive Orange 16.

Adsorption Mechanisms of this compound on Diverse Substrates (e.g., charge neutralization, hydrogen bonding, electrostatic interactions, n-π stacking, sweep flocculation)

The removal of this compound and similar anionic dyes from solution by adsorption is governed by a combination of physical and chemical interactions between the dye molecule and the adsorbent surface. The predominant mechanisms depend on the properties of both the dye and the adsorbent, as well as the solution conditions like pH.

Electrostatic Interactions: This is a primary mechanism, especially for anionic dyes like this compound. At low pH values (acidic conditions), the surface of many adsorbents (like chitosan or alumina) becomes protonated, acquiring a positive charge. iwaponline.commdpi.com This positive surface then strongly attracts the negatively charged sulfonate groups (SO₃⁻) of the reactive dye, leading to efficient adsorption. mdpi.comrsc.org Conversely, at higher pH, the adsorbent surface may become negatively charged, causing electrostatic repulsion and a decrease in adsorption. rsc.orgresearchgate.net

Hydrogen Bonding: This interaction occurs between hydrogen atoms on the adsorbent's functional groups (e.g., hydroxyl -OH, amino -NH₂) and electronegative atoms (like oxygen and nitrogen) in the dye molecule. mdpi.commdpi.comrsc.org For instance, chitosan-based adsorbents with their abundant hydroxyl and amino groups can form strong hydrogen bonds with the functional groups present in the reactive dye structure. deswater.com

n-π Stacking Interactions: This type of interaction can occur between the aromatic rings of the dye molecule and electron-rich functional groups (containing lone pair electrons, 'n') or π-electron systems on the adsorbent surface. deswater.commdpi.com Adsorbents like activated carbon or graphene oxide, with their extensive π-electron systems, can engage in π-π stacking with the aromatic portions of the dye. mdpi.com The interaction between the lone pair electrons of heteroatoms (like N, O, S) on the adsorbent and the dye's aromatic ring is termed an n-π interaction. deswater.com

Charge Neutralization: In some cases, particularly with coagulants or charged polymers, the adsorption process involves the neutralization of the dye's charge by the oppositely charged adsorbent, leading to the formation of neutral, insoluble complexes that precipitate out of the solution. rsc.org

Hydrophobic Interactions: The non-polar parts of the dye molecule can interact with hydrophobic regions on the adsorbent surface. This is a significant mechanism when using surfactant-modified adsorbents, where the hydrophobic tails of the surfactant molecules provide sites for interaction with the hydrophobic parts of the dye. sciepub.com

For a material like the Chitosan-Glyoxal/TiO₂ nanocomposite, the adsorption of Reactive Orange 16 was attributed to a combination of dipole-dipole hydrogen bonding, Yoshida H-bonding, n-π stacking, and electrostatic attractions. deswater.com Similarly, the adsorption of dyes onto graphene oxide involves electrostatic interactions, π-π stacking, and hydrogen bonding. mdpi.com Understanding these mechanisms is key to designing and optimizing effective adsorbent materials for dye removal.

Factors Influencing Adsorption Efficiency

The efficiency of removing this compound from aqueous solutions through adsorption is not constant; it is significantly influenced by a variety of physicochemical parameters. nih.gov Understanding and optimizing these factors are critical for developing effective remediation technologies. Key parameters that control the adsorption process include the pH of the solution, the dosage of the adsorbent, the contact time between the adsorbent and the dye, and the initial concentration of the dye in the effluent. nih.govbibliotekanauki.pl

pH

The pH of the aqueous solution is a master variable that affects the surface charge of the adsorbent and the degree of ionization of the dye molecule. For reactive dyes like this compound, the solution's pH plays a crucial role in the extent of adsorption.

Research has consistently shown that the adsorption of reactive dyes is highly favored in acidic conditions. mdpi.comjocpr.com For instance, in studies on similar reactive dyes like Reactive Orange 16 (RO-16) and Reactive Yellow 14 (RY-14), the maximum removal efficiency was achieved at a pH of 2. At this acidic pH, the removal percentages for RO-16 and RY-14 were 96.33% and 96.17%, respectively, using peanut shell powder as an adsorbent. As the pH increases, the removal efficiency tends to decrease. This phenomenon is attributed to the surface charge of the adsorbent. At low pH, the adsorbent surface becomes protonated, acquiring a positive charge that enhances the electrostatic attraction with the anionic dye molecules. Conversely, at higher pH levels, the surface becomes negatively charged, leading to electrostatic repulsion with the anionic dye and increased competition with excess hydroxide ions (OH⁻) for the active sites, thus reducing adsorption efficiency. scirp.org Another study using a Cu(I)-Polyaniline composite to remove RO-16 found the optimal pH to be 4, achieving a removal efficiency of 94.77%. mdpi.com

Effect of pH on Reactive Dye Adsorption

Adsorbent Reactive Dye Initial pH Removal Efficiency (%) Reference
Peanut Shell Powder Reactive Orange 16 2 96.33
Peanut Shell Powder Reactive Yellow 14 2 96.17
Cu(I)-Polyaniline Composite Reactive Orange 16 4 94.77 mdpi.com
Ixora Coccinea Leaf Powder Reactive Yellow 14 2 81.08

Adsorbent Dosage

In a study using peanut shell powder to remove reactive dyes, increasing the adsorbent dosage from 0.05 to 0.9 g/100 mL increased the removal efficiency for Reactive Orange 16 from 96.8% to 97.1% and for Reactive Yellow 14 from 93.5% to 95.5%. An optimum dose was identified at 0.4 g/100 mL, beyond which the increase in removal was less significant. Similarly, when using a Cu(I)-PANI composite for RO-16 removal, the efficiency increased with the adsorbent dose up to 0.06 g/L. mdpi.com After this point, no significant increase in sorption was observed, likely due to the saturation of binding sites or the accumulation of adsorbent particles. mdpi.com

Effect of Adsorbent Dosage on Reactive Dye Removal

Adsorbent Reactive Dye Adsorbent Dosage Initial Dye Concentration Removal Efficiency (%) Reference
Peanut Shell Powder Reactive Orange 16 0.05 g/100 mL -> 0.4 g/100 mL 50 mg/L Increased from 96.8 to 97.1
Peanut Shell Powder Reactive Yellow 14 0.05 g/100 mL -> 0.4 g/100 mL 50 mg/L Increased from 93.5 to 95.5

Contact Time

Contact time is the duration for which the adsorbent is in contact with the dye solution, and it is a key parameter for determining the equilibrium time of the adsorption process. The adsorption of dye is typically rapid at the initial stages, as there is a high availability of active sites on the adsorbent surface. As these sites become progressively occupied, the rate of adsorption slows down and eventually reaches a state of equilibrium where no further significant removal occurs.

For the adsorption of reactive dyes onto peanut shell powder, the optimal removal efficiencies for RO-16 (97.5%) and RY-14 (96%) were achieved after approximately 90 minutes of contact time. In another study involving the removal of Reactive Orange 16 with a Cu(I)-PANI composite, the process was studied for a contact time of up to 240 minutes to ensure equilibrium was reached. mdpi.com The initial rapid uptake is due to the larger available surface area, with the rate slowing as the process becomes controlled by the diffusion of dye from the exterior to the interior sites of the adsorbent particles.

Effect of Contact Time on Reactive Dye Adsorption

Adsorbent Reactive Dye Contact Time (min) Initial Dye Concentration Removal Efficiency (%) Reference
Peanut Shell Powder Reactive Orange 16 90 50 mg/L 97.5
Peanut Shell Powder Reactive Yellow 14 90 50 mg/L 96
Activated Tamarind Kernel Powder Reactive Orange 20 20 -> 100 Not Specified 20.0 -> 30.0 atbuftejoste.com.ng

Initial Dye Concentration

The initial concentration of the dye solution significantly influences the adsorption process. An increase in the initial dye concentration generally leads to an increase in the adsorption capacity (the amount of dye adsorbed per unit mass of adsorbent). This is because a higher concentration provides a greater driving force to overcome mass transfer resistance between the aqueous and solid phases.

However, the percentage of dye removal may show a different trend. For instance, in a study with a Cu(I)-PANI composite, as the initial concentration of Reactive Orange 16 increased from 20 to 100 mg/L, the adsorption capacity increased from 31.55 to 157.79 mg/g. mdpi.com Conversely, the percentage of removal decreased from 94.67% to 38.2%. mdpi.com This indicates that while more dye is adsorbed at higher concentrations, the proportion of removed dye relative to the initial amount is lower because the available adsorption sites become saturated. In contrast, a study using peanut shell powder showed that as the dye concentration increased from 25 to 250 mg/L, the percentage of dye adsorption also increased for both Reactive Orange 16 (95.4% to 98.4%) and Reactive Yellow 14 (91.8% to 98.2%). This suggests that at higher concentrations, all available active sites are more effectively utilized.

Effect of Initial Dye Concentration on Adsorption

Adsorbent Reactive Dye Initial Concentration (mg/L) Adsorption Capacity (mg/g) Removal Efficiency (%) Reference
Cu(I)-PANI Composite Reactive Orange 16 20 -> 100 31.55 -> 157.79 94.67 -> 38.2 mdpi.com
Peanut Shell Powder Reactive Orange 16 25 -> 250 Not Specified 95.4 -> 98.4

Dye Fiber Interaction and Application Chemistry of Reactive Orange 14

Covalent Bonding Mechanisms between Reactive Orange 14 and Cellulosic Fibers

This compound, a monoazo dye, establishes a resilient connection with cellulosic fibers, such as cotton and jute, through the formation of covalent bonds. venishagroups.com This chemical bonding is the cornerstone of the dye's excellent wash fastness and color retention properties. nationalcolourchem.com The reactive nature of this dye is attributed to the presence of two chlorine atoms on its triazine ring.

The interaction unfolds through a nucleophilic substitution reaction. scribd.com Under alkaline conditions, the hydroxyl groups (-OH) present in the cellulose (B213188) structure become activated. cottoninc.com These activated hydroxyl groups then act as nucleophiles, attacking the electron-deficient carbon atoms of the triazine ring in the dye molecule and displacing the chlorine atoms. austinpublishinggroup.com This process results in the formation of a stable ether linkage, covalently binding the dye to the fiber. The general reaction can be represented as:

Cellulose-OH + Cl-Triazine-Dye → Cellulose-O-Triazine-Dye + HCl

This covalent attachment is significantly stronger than physical adsorption, ensuring the dye becomes an integral part of the fiber. nationalcolourchem.comncsu.edu The presence of these strong covalent bonds between the triazinyl group of the dye and the jute cellulose contributes to superior color fastness.

Influence of Dyeing Conditions on Dye-Fiber Interaction and Fixation

pH: An alkaline environment is crucial for the fixation of reactive dyes onto cellulosic fibers. cottoninc.comkinnaird.edu.pk The addition of alkali, such as sodium carbonate or sodium hydroxide (B78521), raises the pH of the dyebath, which facilitates the ionization of the hydroxyl groups in cellulose. mdpi.com This deprotonation increases the nucleophilicity of the cellulose, making it more reactive towards the dye. mdpi.com Optimal pH for the covalent bond formation is typically in the range of 10-11. At a neutral or slightly acidic pH (less than 7.0), the reaction between the dye and fiber is minimal. cottoninc.com

Temperature: Temperature plays a significant role in the dyeing process. Increasing the temperature accelerates the rate of dye diffusion into the fiber and the chemical reaction between the dye and the cellulose. cottoninc.comkinnaird.edu.pk For this compound, a dichlorotriazine dye, the fixation temperature is generally around 40°C. nationalcolourchem.com However, optimal temperatures for covalent bond formation are often cited in the range of 50-60°C. In some applications, temperatures can be raised to 60-80°C under stronger alkaline conditions. vipulorganics.com One study on dyeing modified jute fiber found the maximum dye absorption at 90°C. sapub.org

Electrolyte Concentration: Electrolytes, most commonly sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), are added to the dyebath to enhance dye exhaustion. kinnaird.edu.pk Cellulosic fibers acquire a negative surface charge when immersed in water, which can repel the anionic reactive dye molecules. juniperpublishers.com The addition of an electrolyte helps to neutralize this negative charge, reducing the electrostatic repulsion between the fiber and the dye. sapub.org This facilitates the dye's approach and adsorption onto the fiber surface, leading to improved dye uptake. sapub.org An optimal salt concentration for this compound is reported to be between 50-60 g/L of NaCl. Increasing the electrolyte concentration generally leads to increased dye absorption up to a certain point, after which the effect may plateau. sapub.orgneptjournal.com

Interactive Data Table: Optimal Dyeing Conditions for this compound

ParameterOptimal ConditionOutcome
pH 10–11 (alkaline)Activates cellulose hydroxyl groups for reaction.
Temperature 50–60°CPromotes covalent bond formation between dye and fiber.
Electrolyte (NaCl) 50–60 g/LImproves dye uptake by reducing electrostatic repulsion.

Studies on Colorfastness Properties of this compound Dyed Materials

The colorfastness of textiles dyed with this compound is a measure of their resistance to fading or color change under various conditions. The covalent bonds formed between the dye and fiber generally result in good to excellent fastness properties. nationalcolourchem.com

Light Fastness: this compound typically exhibits good light fastness. emerald.com On the ISO scale, it can achieve a rating of 5, indicating excellent resistance to fading upon exposure to light. worlddyevariety.com One study reported a light fastness rating of 4-5 for a dichlorotriazine type of this compound. pburch.net Another source indicates a light fastness of 5. venishagroups.com Research on dyed jute fibers showed that this compound had better colorfastness to sunlight compared to Basic Violet 14. emerald.com

Wash Fastness: Due to the stable covalent linkage, materials dyed with this compound demonstrate excellent wash fastness. venishagroups.com It can achieve a rating of 4-5 on the ISO scale, even at washing temperatures of 95°C. However, some studies on modified jute fibers rated the wash fastness as moderate. emerald.comresearchgate.net The wash fastness is dependent on the interaction between the dye and the fiber; a stronger interaction leads to better fastness. emerald.com

Acid/Alkali Spotting: Fabrics dyed with this compound generally show good resistance to weak acids and alkalis. emerald.comresearchgate.net Studies on dyed jute fibers indicated good colorfastness to spotting with inorganic acids like sulfuric acid and organic acids such as acetic acid and tartaric acid. sapub.org The fastness to alkalis like sodium carbonate and sodium hydroxide was also found to be highly satisfactory in most cases. sapub.org However, in some instances, alkali spotting led to unsatisfactory results with color changes. tci-thaijo.org

Interactive Data Table: Colorfastness Ratings of this compound

Fastness PropertyISO RatingReference
Light Fastness 5 venishagroups.comworlddyevariety.com
Wash Fastness (95°C) 4-5
Perspiration Fastness 4-5
Hypochlorite (B82951) 1 venishagroups.com
Rubbing (Dry) 4-5 synthesia.eu
Rubbing (Wet) 4 synthesia.eu

This compound Interactions with Modified Textile Fibers

Chemical modification of cellulosic fibers, such as jute and cotton, is undertaken to enhance their dyeability and other properties. These modifications alter the fiber's surface chemistry, which in turn influences its interaction with this compound.

Cationization: One common modification is cationization, which introduces positive charges onto the fiber surface. This can be achieved using various reagents, including those derived from natural sources like soybean. ekb.eg Cationized cotton exhibits a significantly higher color strength (K/S) when dyed with Reactive Orange dye compared to untreated cotton, even in the absence of salt. ekb.eg The introduction of cationic sites creates a strong electrostatic attraction with the anionic dye molecules, leading to increased dye exhaustion and fixation. mdpi.comresearchgate.net This allows for salt-free dyeing, which is environmentally beneficial. ekb.egresearchgate.net

Grafting: Grafting monomers like acrylic acid or acrylonitrile (B1666552) onto cellulosic fibers is another modification technique. sapub.orgtci-thaijo.org Grafting can, in some cases, decrease the exhaustion of reactive dyes. For instance, jute fiber grafted with acrylic acid showed a lower percentage of dye exhaustion for this compound. tci-thaijo.org This is attributed to the grafted polymer chains potentially blocking pores and cavities within the fiber, thus reducing dye penetration. austinpublishinggroup.com However, despite lower dye absorption, grafting has been shown to improve the colorfastness properties, including fastness to sunlight and washing. austinpublishinggroup.comsapub.orgtci-thaijo.org This improvement is likely due to the formation of a protective layer on the fiber surface by the grafted polymer. austinpublishinggroup.com

Acid Treatment: Treating fibers like silk with acids, such as acetic acid in combination with tannic acid, prior to dyeing can also enhance their dyeing properties. Rajshahi silk fabric modified with this combination showed better dyeing characteristics and color fastness with this compound compared to unmodified silk. researchgate.net

Analytical and Spectroscopic Characterization of Reactive Orange 14 and Its Metabolites

Spectrophotometric and Chromatographic Techniques for Quantitative Analysis (e.g., UV-Vis spectroscopy, HPLC, GC-MS, HPTLC)

Quantitative analysis of RO14 relies on techniques that can separate and measure the concentration of the dye and its derivatives in various matrices.

UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is a fundamental technique for the quantitative determination of conjugated organic compounds like azo dyes. ijsr.net The analysis is based on the Beer-Lambert law, which correlates the absorbance of a solution with the concentration of the absorbing species. ijsr.net For azo dyes, the presence of the chromophore is confirmed by a characteristic absorption maximum (λmax) in the visible region, typically between 490–510 nm. Studies on analogous reactive orange dyes show a λmax at 490 nm for Reactive Orange HE2R and 489 nm for Reactive Orange 13. ijsr.netmdpi.com This technique is routinely used to monitor the decolorization process during degradation studies, where a decrease in the absorbance at the λmax indicates the breakdown of the dye's chromophoric structure. ijsr.net

High-Performance Liquid Chromatography (HPLC) HPLC is a powerful tool for separating, identifying, and quantifying components in a mixture. ijsr.net For RO14, HPLC is utilized to validate the purity of the synthesized dye, with a purity level of over 95% peak area being a standard benchmark. During the synthesis of RO14, HPLC is also used to monitor the reaction progress to ensure high conversion rates. In degradation studies, HPLC effectively separates the parent RO14 dye from its various metabolites, which exhibit different retention times. For instance, in the analysis of a similar dye, Reactive Orange HE2R, the parent dye showed a primary peak at a retention time of 2.384 minutes, while its degradation products appeared as additional peaks at different retention times. ijsr.net

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a key technique for identifying the structural formula and molecular weight of volatile or semi-volatile metabolites formed during the degradation of RO14. ijsr.netjabsonline.org The sample, typically an extract of the degraded solution, is separated by the gas chromatograph, and the components are then identified by the mass spectrometer. jabsonline.org While direct analysis of the intact azo dye is challenging due to its low volatility, GC-MS is invaluable for elucidating degradation pathways. For example, analysis of degraded Reactive Orange HE2R identified metabolites such as 2-amino butane (B89635) 4-sulpho aniline (B41778) (molecular weight 167) and sulphoaniline (molecular weight 154). ijsr.net

High-Performance Thin-Layer Chromatography (HPTLC) HPTLC serves as a valuable qualitative and semi-quantitative method for analyzing dye degradation. jabsonline.orgscispace.com It works by separating the components of a mixture on a high-performance plate, allowing for the clear distinction between the parent dye and its breakdown products based on their different retention factors (Rf values). jabsonline.orgjabsonline.org HPTLC is particularly useful for visually confirming the disappearance of the original dye and the emergence of new spots corresponding to metabolites. scispace.com

Table 1: Chromatographic and Spectrophotometric Analysis of Reactive Orange Dyes This table provides examples of typical data obtained for reactive orange dyes using various analytical techniques.

TechniqueAnalyteParameterObserved ValueReference
UV-Vis SpectroscopyReactive Orange 14Expected λmax490–510 nm
UV-Vis SpectroscopyReactive Orange HE2Rλmax490 nm ijsr.net
HPLCReactive Orange HE2RRetention Time2.384 min ijsr.net
GC-MSMetabolite of RO HE2RIdentified Compound2-amino butane 4-sulpho aniline ijsr.net
GC-MSMetabolite of RO HE2RIdentified CompoundSulphoaniline ijsr.net

Vibrational Spectroscopy for Structural Elucidation (e.g., FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule, thereby aiding in the structural elucidation of RO14 and its metabolites. jabsonline.org The FTIR spectrum provides a molecular fingerprint by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For RO14, FTIR can be used to confirm its structural integrity by identifying characteristic peaks. Key functional groups expected in the RO14 structure include:

Sulfonic acid groups (S=O stretch): Expected around 1040 cm⁻¹.

Azo bond (-N=N- stretch): A peak around 1630 cm⁻¹ is characteristic of the azo group. The breakdown of this bond during degradation is confirmed by the disappearance of this peak. ijsr.netresearchgate.net

N-H and O-H stretching: The presence of secondary amine and hydroxyl groups is indicated by broad peaks in the region of 3400-3500 cm⁻¹. researchgate.net

C-H stretching: Peaks related to alkanes can be observed around 2900 cm⁻¹. ijsr.net

By comparing the FTIR spectra of the parent dye with the spectra of its degradation products, researchers can identify changes in the functional groups, confirming the biotransformation process. ijsr.net For example, the appearance of new peaks for primary or secondary amines and the disappearance of the azo peak would provide strong evidence of the reductive cleavage of the dye molecule. ijsr.net

Table 2: Key FTIR Peaks for the Characterization of Azo Dyes This table summarizes characteristic FTIR absorption bands relevant to the structure of this compound.

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupReference
~1040S=O StretchSulfonic Acid
~1570-1630-N=N- StretchAzo Group ijsr.netyildiz.edu.tr
~2900-3000C-H StretchAlkanes/Aromatics ijsr.netyildiz.edu.tr
~3300-3500N-H / O-H StretchAmine / Hydroxyl researchgate.net
900-1000S-O / C-O StretchSulfate (B86663) / Ether yildiz.edu.tr

Microscopic and Surface Characterization Methods (e.g., SEM, XRD, BET, DLS, Zeta potential)

These methods are typically applied to characterize adsorbent materials or catalysts used in the removal or degradation of RO14, rather than the dye itself. They provide information about the physical and surface properties that influence the interaction between the material and the dye molecule.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology, including the texture and porosity, of materials used to adsorb RO14. yildiz.edu.trijcce.ac.ir Comparing SEM images before and after dye adsorption can reveal changes on the adsorbent's surface, confirming the presence of the dye. yildiz.edu.tr

X-ray Diffraction (XRD): XRD analysis is employed to determine the crystalline or amorphous nature of solid materials. ijcce.ac.irijcce.ac.ir It is useful for characterizing catalysts or adsorbents, as their crystal structure can impact their reactive or adsorptive efficiency. mdpi.comresearchgate.net

Brunauer–Emmett–Teller (BET) Analysis: The BET method is used to measure the specific surface area, pore volume, and pore size distribution of porous adsorbent materials. ijcce.ac.irijcce.ac.ir A larger surface area generally correlates with a higher capacity for dye adsorption. mdpi.com

Dynamic Light Scattering (DLS): DLS measures the hydrodynamic size distribution of particles or nanoparticles suspended in a liquid. mdpi.comnih.gov In the context of RO14, it can be used to study the stability of adsorbent suspensions and to monitor changes in particle size that may occur upon interaction with dye molecules. tandfonline.com

Zeta Potential: This measurement indicates the surface charge of particles in a dispersion and is a key indicator of suspension stability. nih.gov Since RO14 is an anionic dye, measuring the zeta potential of an adsorbent before and after dye uptake can confirm the electrostatic interactions involved in the adsorption process; a shift to a more negative value would suggest dye adsorption onto the surface. tandfonline.comresearchgate.net

Thermal Analysis Techniques (e.g., TGA, DSC)

Thermal analysis techniques are essential for evaluating the thermal stability and composition of materials. While not commonly used to characterize the dye itself, they are important for analyzing adsorbents or composites that contain RO14.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. currenta.de It provides information on thermal stability, decomposition temperatures, and the composition of multi-component materials. tainstruments.com When analyzing an adsorbent that has captured RO14, TGA can help differentiate the thermal degradation of the dye from that of the adsorbent material. mdpi.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. currenta.de It detects thermal events such as melting, crystallization, and glass transitions. cas.org For a material containing RO14, DSC can reveal how the presence of the dye affects the material's thermal properties and phase behavior. mdpi.com In one study on a composite used to adsorb Reactive Orange 16, DSC analysis showed an endothermic peak at 85 °C, attributed to the vaporization of water. mdpi.com

Kinetic and Isotherm Modeling of Reactive Orange 14 Remediation Processes

Adsorption Kinetics: Pseudo-First Order and Pseudo-Second Order Models

The study of adsorption kinetics is essential for determining the rate at which a pollutant is removed from a solution and for understanding the mechanism of adsorption. The pseudo-first-order and pseudo-second-order models are the most frequently used models to describe the adsorption of dyes.

The pseudo-first-order model assumes that the rate of occupation of adsorption sites is proportional to the number of unoccupied sites. The pseudo-second-order model posits that the rate-limiting step is chemical sorption (chemisorption) involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate.

In studies involving reactive azo dyes similar to Reactive Orange 14, the pseudo-second-order model often provides a better fit to the experimental data, suggesting that chemisorption is a key part of the mechanism. For instance, the adsorption of Reactive Yellow 14 (RY14) onto silica (B1680970) gel (SG) and powdered activated carbon (PAC) was well-described by the pseudo-second-order kinetic model. iwaponline.comresearchgate.net Similarly, research on Reactive Orange 4 (RO4) using sesame stalks and Reactive Orange 12 (RO12) using rice husk also found that the pseudo-second-order model was in strong agreement with the experimental data. asianpubs.orgbibliotekanauki.pl In contrast, the adsorption of RY14 onto alumina (B75360) (AO) was better fitted by a pseudo-first-order model. iwaponline.com The adsorption of Reactive Orange 16 onto Amberlyst A21 resin was also successfully described by the pseudo-first-order model. dergipark.org.tr

DyeAdsorbentBest Fit Kinetic ModelCorrelation Coefficient (R²)
Reactive Yellow 14Silica Gel (SG)Pseudo-Second-Order>0.99 researchgate.net
Reactive Yellow 14Powdered Activated Carbon (PAC)Pseudo-Second-Order>0.99 iwaponline.com
Reactive Yellow 14Alumina (AO)Pseudo-First-Order>0.99 iwaponline.com
Reactive Orange 12Rice HuskPseudo-Second-Order0.9993 asianpubs.org
Reactive Orange 4Sesame StalksPseudo-Second-OrderNot Specified bibliotekanauki.pl
Reactive Orange 16Amberlyst A21Pseudo-First-OrderNot Specified dergipark.org.tr
Reactive Orange 20Activated Tamarind Kernel PowderPseudo-Second-OrderNot Specified atbuftejoste.com.ng

Adsorption Isotherms: Langmuir, Freundlich, Temkin, and Dubinin-Radushkevich Models

Adsorption isotherms are fundamental to describing how adsorbates interact with adsorbents. They provide insight into the adsorption capacity and the nature of the surface.

The Langmuir model applies to monolayer adsorption onto a surface with a finite number of identical sites. tecnoscientifica.com

The Freundlich model is an empirical model that describes multilayer adsorption on a heterogeneous surface. tecnoscientifica.com

The Temkin model considers the effects of indirect adsorbate-adsorbate interactions on adsorption and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage.

The Dubinin-Radushkevich (D-R) model is used to express the adsorption mechanism with a Gaussian energy distribution onto a heterogeneous surface and does not assume a constant adsorption potential or homogeneous surface. mdpi.com

For reactive dyes, the suitability of each model varies. The adsorption of Reactive Yellow 14 on silica gel, alumina, and powdered activated carbon was best described by the Langmuir model, indicating monolayer adsorption. iwaponline.com The Langmuir model was also found to be the best fit for Reactive Orange 12 adsorption on rice husk and Reactive Orange 16 on Amberlyst A21. asianpubs.orgdergipark.org.tr Conversely, studies on Reactive Orange 20 with activated tamarind kernel powder showed that the Temkin isotherm model was the best fit. atbuftejoste.com.ng Some studies show that both Langmuir and Freundlich models can fit the data well, suggesting a complex adsorption process. analis.com.my

DyeAdsorbentBest Fit Isotherm Model(s)Maximum Adsorption Capacity (q_max, mg/g)
Reactive Yellow 14Silica Gel (SG)Langmuir124.6 iwaponline.com
Reactive Yellow 14Alumina (AO)Langmuir116.2 iwaponline.com
Reactive Yellow 14Powdered Activated Carbon (PAC)Langmuir200.7 iwaponline.com
Reactive Orange 12Rice HuskLangmuirNot Specified asianpubs.org
Reactive Orange 16Amberlyst A21Langmuir175.13 dergipark.org.tr
Reactive Orange 4Sesame StalksLangmuir, Freundlich, Temkin178.57 (at 60°C) bibliotekanauki.pl
Reactive Orange 20Activated Tamarind Kernel PowderTemkinNot Specified atbuftejoste.com.ng

Degradation Kinetics: Pseudo-First Order and Second Order Models

Beyond adsorption, the degradation of reactive dyes, often through advanced oxidation processes like photocatalysis, is another crucial remediation strategy. The kinetics of these degradation reactions are typically modeled using pseudo-first-order or second-order rate equations.

Research on the photocatalytic degradation of dyes structurally related to this compound has shown that the process often follows pseudo-first-order kinetics. For example, the photocatalytic degradation of Reactive Yellow 14 using a ZnO catalyst was found to obey a pseudo-first-order model. scirp.org Similarly, the degradation of Reactive Orange 13 with a starch-modified NiCrMn-layered double hydroxide (B78521) composite also followed pseudo-first-order kinetics, with a high correlation coefficient (R² = 0.9979). mdpi.com Gamma irradiation-induced degradation of Reactive Orange 16 has also been reported to follow a pseudo-first-order behavior.

Thermodynamic Parameters of Adsorption and Degradation (e.g., ΔG°, ΔH°, ΔS°)

Thermodynamic parameters provide vital information about the spontaneity and nature of the remediation process. These parameters include the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°).

ΔG° (Gibbs Free Energy Change) : A negative value indicates that the process is spontaneous.

ΔH° (Enthalpy Change) : A positive value indicates an endothermic process (favored by higher temperatures), while a negative value signifies an exothermic process (favored by lower temperatures).

ΔS° (Entropy Change) : A positive value suggests increased randomness at the solid-liquid interface during the process, while a negative value indicates decreased randomness.

For the adsorption of Reactive Yellow 14 on Spongomorpha indica, the negative values for both ΔG° and ΔH° indicated a spontaneous and exothermic process. researchgate.net In another study, the photocatalytic degradation of Reactive Yellow 14 was found to be an endothermic process (positive ΔH°) and non-spontaneous (positive ΔG°). scirp.orgekb.eg The adsorption of Reactive Orange 20 on activated tamarind kernel powder was found to be spontaneous and exothermic (negative ΔG° and ΔH°) with decreased randomness (negative ΔS°). atbuftejoste.com.ngatbuftejoste.com.ng The adsorption of other reactive dyes on layered double hydroxide showed spontaneous and exothermic processes with negative values for ΔG° and ΔH°. analis.com.my These varying results highlight that the thermodynamic nature of the remediation is highly dependent on the specific dye, the material used, and the process conditions.

DyeProcessMaterialΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)Process Nature
Reactive Yellow 14AdsorptionSpongomorpha indicaNegativeNegativeNot SpecifiedSpontaneous, Exothermic researchgate.net
Reactive Yellow 14Photocatalytic DegradationZnOPositivePositiveNegativeNon-spontaneous, Endothermic scirp.orgekb.eg
Reactive Orange 20AdsorptionActivated Tamarind Kernel PowderNegativeNegativeNegativeSpontaneous, Exothermic atbuftejoste.com.ng
Reactive Orange 12AdsorptionRice HuskNot Specified+32.94 J/molNot SpecifiedEndothermic asianpubs.org

Computational and Theoretical Studies on Reactive Orange 14

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Electronic and Optical Properties

Density Functional Theory (DFT) and its extension for excited states, Time-Dependent DFT (TD-DFT), are quantum mechanical modeling methods used to investigate the electronic structure and properties of many-electron systems. For complex molecules like Reactive Orange 14, these calculations are invaluable for predicting key characteristics that govern its color, reactivity, and interaction with light.

Studies have utilized DFT to investigate the geometry and electronic properties of reactive dyes. A conference proceeding mentioned the use of DFT at the B3LYP/6-311G level and TD-DFT to determine the electronic and optical properties of dye-sensitized solar cells, which included analyzing parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels, the band-gap energy, and maximum absorption wavelength. uobabylon.edu.iq The energy difference between the HOMO and LUMO orbitals is a critical parameter, as it relates directly to the energy required to excite an electron, which in turn determines the dye's color and photochemical stability.

For azo dyes, theoretical calculations often focus on:

Optimized Molecular Geometry: Determining the most stable three-dimensional structure of the dye molecule.

Frontier Molecular Orbitals (HOMO/LUMO): The distribution and energy of these orbitals are crucial for understanding charge transfer characteristics and the molecule's reactivity.

Electronic Absorption Spectra: TD-DFT is employed to calculate the UV-visible absorption spectra, predicting the wavelengths of maximum absorbance (λmax) which are responsible for the dye's color. For many reactive dyes, calculations using the B3LYP functional have shown a high correlation with experimental data. epdf.pub

These theoretical insights are fundamental for designing new dyes with tailored properties and for understanding their behavior in various chemical environments.

Reaction Mechanism Prediction and Active Site Identification

Computational methods, particularly DFT, are instrumental in predicting the reaction mechanisms of dye degradation and identifying the most reactive sites on the molecule. The degradation of azo dyes is a critical environmental concern, and understanding the process at a molecular level is key to developing effective treatment technologies.

The structure of this compound, a monoazo dye containing a triazine group, presents several potential sites for chemical attack. yok.gov.tr The reactivity stems from the azo linkage (–N=N–) and the two chlorine atoms on the triazine ring, which facilitate covalent bonding with fibers.

Theoretical studies on dye degradation often involve the following:

Fukui Functions and Dual Descriptors: These concepts derived from DFT help in identifying the sites within the molecule that are most susceptible to nucleophilic (attack by electron-rich species) or electrophilic (attack by electron-poor species) attack. For instance, in many advanced oxidation processes (AOPs), the hydroxyl radical (•OH) is the primary oxidizing agent, and DFT can predict where it is most likely to attack the dye molecule.

Bond Dissociation Energy (BDE): Calculating the energy required to break specific bonds can help predict the initial steps of degradation. The azo bond is often a primary target in reductive cleavage processes.

Potential Energy Surfaces (PES): By mapping the energy changes as a reaction proceeds, researchers can identify the most favorable degradation pathways and calculate the activation energy barriers for different steps. This has been applied to understand the degradation mechanisms of various dyes in processes like electrochemical oxidation. researcher.life

Studies on the biological degradation of this compound have shown that its decolorization can be slow in anaerobic granular sludge, indicating potential toxicity to the microbial consortia. yok.gov.tr Research has confirmed the important role of glucose-fermenting bacteria in the reductive decolorization of RO 14. ufc.br Computational modeling can complement such experimental findings by elucidating the specific electronic interactions between the dye molecule and the enzymes or co-factors involved in the biological reduction process.

Application of Artificial Neural Networks (ANN) in Process Modeling and Optimization

Artificial Neural Networks (ANNs) are a form of machine learning inspired by the structure of the human brain. They are particularly effective for modeling complex, non-linear systems where the relationships between variables are not well understood. In the context of this compound, ANNs have been applied to model and predict the efficiency of its removal from wastewater. scielo.brscielo.br

The removal of dyes via adsorption or degradation is influenced by numerous interacting parameters. ANN models are trained on experimental data to learn these complex relationships. A typical ANN model for dye removal consists of an input layer, one or more hidden layers, and an output layer.

ANN Model ComponentDescriptionExamples of Parameters for RO 14 Removal
Input Layer Represents the independent process variables that are controlled during the experiment.Initial Dye Concentration, pH, Temperature, Adsorbent/Catalyst Dose, Contact Time.
Hidden Layer(s) Composed of neurons that process the inputs. The complexity of the model is determined by the number of hidden layers and neurons.N/A (Internal to the model)
Output Layer Represents the dependent variable or the process response that the model aims to predict.Percentage of Dye Removal, Adsorption Capacity.

The trained ANN can then be used to predict the outcome of the process under different conditions, which helps in optimizing the system for maximum efficiency without the need for exhaustive experimentation. Studies involving various dyes, including this compound, have demonstrated that ANN models can accurately forecast removal efficiency. scielo.brscielo.br

Response Surface Methodology (RSM) for Process Optimization and Modeling

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. It is widely used to evaluate the relative significance of several affecting factors, even in the presence of complex interactions. The goal is to find the optimal conditions for a system or to understand how a particular response is affected by a set of variables.

RSM has been employed to optimize the decolorization of reactive dyes, including studies mentioning this compound or its variants like Reactive Orange M2R. dntb.gov.uaresearchgate.net The methodology typically involves performing a series of experiments based on a specific statistical design, such as the Box-Behnken or Central Composite Design.

The key steps in using RSM for optimizing RO 14 removal are:

Identifying Key Variables: Selecting the crucial independent variables that influence the dye removal process (e.g., pH, temperature, dye concentration, catalyst/adsorbent dose).

Experimental Design: Running a statistically designed set of experiments where the levels of the variables are changed simultaneously.

Model Fitting: Fitting a polynomial equation (often quadratic) to the experimental data, which describes the relationship between the variables and the response (e.g., decolorization percentage).

Response Surface Analysis: Generating 3D surface plots and 2D contour plots from the fitted model to visualize the relationship between the variables and the response, and to identify optimal conditions.

Through this approach, researchers can determine the specific conditions, such as a pH of 4.0 and a temperature of 40°C, that might lead to the maximum removal efficiency for a given reactive dye.

Future Research Directions and Sustainable Practices for Reactive Orange 14 Management

Development of Novel and Cost-Effective Remediation Technologies

The effective removal of Reactive Orange 14 from wastewater is a primary goal for environmental sustainability. While conventional physical and chemical methods exist, they often suffer from high costs and the generation of secondary pollutants. taylorfrancis.comnih.gov Research is increasingly focused on novel, cost-effective, and eco-friendly remediation strategies.

Bioremediation: This approach uses microorganisms like bacteria, fungi, and algae to break down azo dyes. taylorfrancis.commdpi.com It is considered a cost-effective and environmentally friendly alternative to traditional methods. taylorfrancis.comnih.gov Microorganisms can decolorize azo dyes through the enzymatic cleavage of the azo bond (-N=N-). nih.govencyclopedia.pub For instance, bacterial strains such as Pseudomonas aeruginosa and Bacillus cereus have demonstrated high decolorization efficiencies for various azo dyes. nih.govencyclopedia.pub Future work should focus on identifying and engineering specific microbial consortia or enzymes that are highly efficient in degrading this compound under diverse industrial effluent conditions.

Advanced Oxidation Processes (AOPs): AOPs are powerful chemical treatment methods that utilize highly reactive hydroxyl radicals (•OH) to degrade recalcitrant organic pollutants like azo dyes. itrcweb.org Techniques such as ozonation, photocatalysis (e.g., using TiO₂ or novel composites like starch-modified NiCrMn-LDH), and Fenton/photo-Fenton processes fall under this category. itrcweb.orgmdpi.com Ozonation, sometimes combined with UV radiation or hydrogen peroxide (H₂O₂), can effectively decolorize dye wastewater. nih.gov Studies on similar reactive dyes, like Reactive Orange 16, show that combining ozonation with biological treatment can enhance biodegradability. mdpi.com Research is needed to optimize AOPs for this compound, focusing on improving energy efficiency and minimizing the formation of potentially harmful byproducts. itrcweb.orggnest.org

Low-Cost Adsorbents: Adsorption is a simple and effective method for dye removal. iwaponline.com While activated carbon is highly effective, its cost can be a limitation. A significant area of research is the development of low-cost adsorbents from agricultural or industrial waste. Materials like peanut shells have shown promise in removing reactive dyes from aqueous solutions. Recent studies have also explored the use of nanoparticles, such as magnetically separable CaFe₂O₄, for the efficient removal of similar dyes like Reactive Orange 12. iwaponline.com Future investigations should explore and optimize natural and synthetic low-cost materials specifically for this compound adsorption.

Remediation TechnologyKey Findings/Research FocusRelevant Dye ExamplesCitations
Bioremediation Use of bacteria (Pseudomonas aeruginosa, Bacillus cereus), fungi, and algae for enzymatic degradation. Focus on finding robust microbial strains.Various Azo Dyes nih.gov, encyclopedia.pub, mdpi.com
Advanced Oxidation Ozonation, photocatalysis (e.g., TiO₂, starch-modified LDH), and Fenton processes effectively degrade dyes via hydroxyl radicals.Reactive Orange 13, Reactive Orange 16 , itrcweb.org, mdpi.com, mdpi.com
Adsorption Development of low-cost adsorbents from natural materials (e.g., peanut shells) and nanoparticles (e.g., CaFe₂O₄) as alternatives to activated carbon.Reactive Orange 12, Reactive Orange 16 iwaponline.com,

Comprehensive Risk Assessment and Regulatory Frameworks

A thorough understanding of the environmental and health risks associated with this compound is fundamental for its responsible management. The toxicological profile of azo dyes is a significant concern, as some have been shown to be potentially mutagenic and carcinogenic. nih.gov

Toxicological Studies: Research indicates that this compound can exhibit genotoxicity and cytotoxicity, inducing DNA damage in various cell types. Although some studies on similar compounds suggest no adverse effects on reproduction or fertility in animal models, the potential for long-term health impacts from exposure necessitates further investigation. cloudfront.net Comprehensive risk assessments are needed to evaluate the toxicity of not only the parent dye but also its degradation products, which can sometimes be more toxic than the original compound.

Regulatory Scrutiny: Regulatory bodies worldwide have placed restrictions on certain azo dyes. In the European Union, the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation restricts azo dyes that can cleave to form any of 22 specific carcinogenic aromatic amines. compliancegate.cometad.com While this directive only affects a fraction of all azo dyes, it highlights the global trend towards stricter environmental and safety standards. etad.coma2zmarketresearch.com Future efforts should include continuous monitoring and updating of regulatory frameworks based on new scientific evidence regarding the ecotoxicological effects of dyes like this compound and their byproducts. a2zmarketresearch.com

Green Chemistry Approaches in this compound Synthesis and Application

Applying the principles of green chemistry can significantly reduce the environmental footprint of this compound from its creation to its final use. royalsocietypublishing.org This involves designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.org

Greener Synthesis: The conventional synthesis of this compound involves multiple steps, including diazotization and coupling reactions. worlddyevariety.comchemicalbook.com Future research should explore greener synthesis routes that:

Use less toxic starting materials and solvents. royalsocietypublishing.orginnovareacademics.in

Improve atom economy by maximizing the incorporation of all materials used in the process into the final product. royalsocietypublishing.org

Employ catalysts to increase reaction efficiency and reduce energy consumption. royalsocietypublishing.org

Utilize renewable feedstocks where possible. royalsocietypublishing.org

Sustainable Application: The dyeing process itself is a major source of pollution. Sustainable application practices for reactive dyes are being developed to address this. meghmaniglobal.com These include:

Reduced Water and Energy Consumption: Techniques like cold dyeing can lower the energy required for the dyeing process. meghmaniglobal.com The high reactivity of these dyes allows for strong covalent bonding to fibers, which can reduce the amount of water needed for rinsing cycles to remove unfixed dye. meghmaniglobal.commeghadyes.com

Waste Minimization: Optimizing the dyeing process to ensure maximum dye exhaustion—the amount of dye that bonds to the fabric—minimizes the quantity of dye released into the wastewater. making-stories.com

Use of Safer Auxiliaries: Replacing hazardous auxiliary chemicals used in dyeing with non-toxic, biodegradable alternatives is a key goal for sustainable textile production. meghadyes.com

Integration of Remediation Technologies for Enhanced Efficiency

No single remediation technology is a silver bullet for treating complex textile effluents. Often, a combination of different methods is required for effective and complete purification. nih.goviwaponline.com Integrating various technologies can create a synergistic effect, where the limitations of one method are overcome by the strengths of another. gnest.orgiwaponline.com

Another example is the coupling of phytoremediation (using plants to decontaminate environments) with microbial fuel cells (MFCs), which can simultaneously treat wastewater and generate electricity, enhancing the economic viability of the treatment process. researchgate.net Future research should focus on designing, optimizing, and scaling up these integrated systems for industrial application, ensuring they are robust, efficient, and economically feasible for treating wastewater containing this compound. frontiersin.org

Q & A

Basic Research Questions

Q. What are the standard spectroscopic methods for characterizing Reactive Orange 14, and how can researchers validate purity and structural integrity?

  • Methodology : Use UV-Vis spectroscopy (λmax ~ 490–510 nm for azo dyes) to confirm chromophore presence. Validate purity via HPLC (>95% peak area) and elemental analysis (C, H, N, S) to match theoretical values. Cross-reference with FTIR for functional groups (e.g., sulfonic acid groups at ~1040 cm⁻¹) .
  • Experimental Design : Prepare triplicate samples, include a reference standard (e.g., commercial this compound), and report retention times, spectral overlaps, and deviations in elemental composition .

Q. How can researchers optimize dye-sorption experiments for this compound using low-cost adsorbents?

  • Methodology : Perform batch adsorption studies with controlled pH (e.g., pH 2–10), adsorbent dosage (0.1–5 g/L), and contact time (0–240 min). Use Langmuir and Freundlich isotherms to model equilibrium data. Validate with pseudo-second-order kinetics .
  • Data Analysis : Calculate removal efficiency (%) and adsorption capacity (mg/g). Address outliers by repeating experiments under identical conditions and applying error bars (±5%) .

Advanced Research Questions

Q. How do contradictory findings on this compound’s photocatalytic degradation mechanisms arise, and what strategies resolve them?

  • Analysis : Contradictions often stem from varying experimental setups (e.g., UV vs. visible light sources, catalyst loading). Use controlled comparative studies with standardized TiO₂/P25 catalysts and radical scavengers (e.g., isopropanol for •OH detection) to isolate degradation pathways .
  • Resolution : Apply LC-MS to identify intermediate products (e.g., aromatic amines) and propose stepwise degradation mechanisms. Compare with DFT computational models to validate reaction energetics .

Q. What advanced statistical methods are suitable for evaluating this compound’s ecotoxicity in multi-species aquatic systems?

  • Methodology : Use factorial ANOVA to assess interactions between dye concentration (10–100 ppm), exposure time (24–96 hr), and species sensitivity (e.g., Daphnia magna vs. algae). Apply multivariate regression to identify dominant toxicity drivers .
  • Data Interpretation : Report LC50 values with 95% confidence intervals. Address data skewness via log-transformation and non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions .

Q. How can researchers design a reactive system to study the competitive adsorption of this compound alongside co-pollutants (e.g., heavy metals)?

  • Experimental Design : Use factorial design (Taguchi method) to test variables: adsorbent type (activated carbon, biochar), pollutant ratios (1:1 to 1:5), and ionic strength (0.01–0.1 M NaCl). Validate via synchrotron-based XAS to probe binding sites .
  • Conflict Mitigation : If co-adsorption reduces dye removal efficiency, conduct surface charge analysis (zeta potential) and FTIR deconvolution to identify competitive binding mechanisms .

Literature and Data Synthesis

Q. What systematic review strategies effectively reconcile divergent data on this compound’s biodegradation efficiency across studies?

  • Approach : Follow PRISMA guidelines to screen literature (inclusion criteria: aerobic conditions, bacterial consortia). Use meta-analysis (random-effects model) to pool removal rates and identify heterogeneity sources (e.g., microbial strain variability) .
  • Critical Evaluation : Exclude studies lacking negative controls or using non-standardized biomass measurements (e.g., OD600 vs. CFU/mL) .

Q. How can researchers leverage computational tools to predict this compound’s reactivity in novel solvent systems?

  • Methodology : Apply COSMO-RS simulations to compute solubility parameters and activity coefficients in ionic liquids. Validate predictions via experimental solubility tests (25–60°C) and Hansen solubility parameter comparisons .

Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for photostability studies?

  • Guidelines : Document reaction conditions (temperature, solvent purity, stirring rate) in SI files. Share raw NMR/FID data via repositories (e.g., Zenodo) and provide stepwise synthetic routes with hazard annotations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.